(3R,4R)-4-Phenoxytetrahydrofuran-3-ol
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Overview
Description
(3R,4R)-4-Phenoxytetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a phenoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Phenoxytetrahydrofuran-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a phenol derivative with a tetrahydrofuran derivative under conditions that promote the formation of the desired chiral center. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Phenoxytetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a diol or other reduced derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a diol. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
(3R,4R)-4-Phenoxytetrahydrofuran-3-ol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of specialty materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Phenoxytetrahydrofuran-3-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The phenoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3,4-Dihydroxy-3-methyl-2-pentanone: This compound has a similar tetrahydrofuran ring structure but with different substituents.
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Another compound with a similar ring structure but different functional groups.
Uniqueness
(3R,4R)-4-Phenoxytetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both phenoxy and hydroxyl groups
Properties
Molecular Formula |
C10H12O3 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3R,4R)-4-phenoxyoxolan-3-ol |
InChI |
InChI=1S/C10H12O3/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
InChI Key |
AYFYISCGHUCPQP-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)OC2=CC=CC=C2)O |
Canonical SMILES |
C1C(C(CO1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
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